1-Ethynyl-3-phenoxybenzene
Overview
Description
1-Ethynyl-3-phenoxybenzene is an organic compound with the molecular formula C14H10O It consists of a benzene ring substituted with an ethynyl group at the first position and a phenoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-phenoxybenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a phenylacetylene derivative reacts with a halogenated benzene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions with a base such as triethylamine or potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Sonogashira coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of 1-ethyl-3-phenoxybenzene.
Substitution: Formation of nitro, sulfo, or halo derivatives of this compound.
Scientific Research Applications
1-Ethynyl-3-phenoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-ethynyl-3-phenoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π stacking interactions, while the phenoxy group can engage in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
1-Ethynyl-4-phenoxybenzene: Similar structure but with the phenoxy group at the fourth position.
1-Ethynyl-2-phenoxybenzene: Similar structure but with the phenoxy group at the second position.
1-Ethynyl-3-methoxybenzene: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness: 1-Ethynyl-3-phenoxybenzene is unique due to the specific positioning of the ethynyl and phenoxy groups, which can influence its reactivity and interactions. The combination of these functional groups provides distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-ethynyl-3-phenoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h1,3-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPJOPCERIEGFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505920 | |
Record name | 1-Ethynyl-3-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58775-83-0 | |
Record name | 1-Ethynyl-3-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60505920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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